Cas no 2160570-50-1 (1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one)

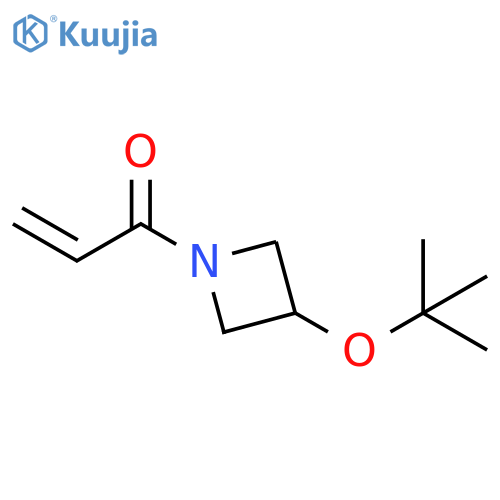

2160570-50-1 structure

商品名:1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one

1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- SCHEMBL23328995

- 2160570-50-1

- EN300-2617210

- 1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one

- Z2683085489

- AKOS034128914

- 1-[3-(1,1-Dimethylethoxy)-1-azetidinyl]-2-propen-1-one

- 1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one

-

- インチ: 1S/C10H17NO2/c1-5-9(12)11-6-8(7-11)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3

- InChIKey: QGNCOHBHFCJPFU-UHFFFAOYSA-N

- ほほえんだ: C(N1CC(OC(C)(C)C)C1)(=O)C=C

計算された属性

- せいみつぶんしりょう: 183.125928785g/mol

- どういたいしつりょう: 183.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.00±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 294.5±29.0 °C(Predicted)

- 酸性度係数(pKa): -2.24±0.40(Predicted)

1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2617210-0.5g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 95% | 0.5g |

$809.0 | 2024-06-18 | |

| Enamine | EN300-2617210-0.05g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 95% | 0.05g |

$707.0 | 2024-06-18 | |

| Enamine | EN300-2617210-1g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 90% | 1g |

$842.0 | 2023-09-14 | |

| Enamine | EN300-2617210-0.25g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 95% | 0.25g |

$774.0 | 2024-06-18 | |

| Enamine | EN300-2617210-0.1g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 95% | 0.1g |

$741.0 | 2024-06-18 | |

| Enamine | EN300-2617210-10g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 90% | 10g |

$3622.0 | 2023-09-14 | |

| Enamine | EN300-2617210-2.5g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 95% | 2.5g |

$1650.0 | 2024-06-18 | |

| Enamine | EN300-2617210-5.0g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 95% | 5.0g |

$2443.0 | 2024-06-18 | |

| Enamine | EN300-2617210-10.0g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 95% | 10.0g |

$3622.0 | 2024-06-18 | |

| Enamine | EN300-2617210-5g |

1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one |

2160570-50-1 | 90% | 5g |

$2443.0 | 2023-09-14 |

1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

2160570-50-1 (1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量